6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one
Description
6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one is a Schiff base derivative featuring a cyclohexa-2,4-dien-1-one core substituted with two dodecyl chains: one at the 3-position (dodecyloxy group) and another at the 6-position (dodecylamino-methylidene group).
Properties
CAS No. |
643755-30-0 |
|---|---|
Molecular Formula |
C31H55NO2 |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
5-dodecoxy-2-(dodecyliminomethyl)phenol |
InChI |
InChI=1S/C31H55NO2/c1-3-5-7-9-11-13-15-17-19-21-25-32-28-29-23-24-30(27-31(29)33)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28,33H,3-22,25-26H2,1-2H3 |
InChI Key |
FILKQCWNKIBWRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Method A: Bromination-Dehydrobromination
Method B: Chlorination-Dehydrochlorination
Method C: Hofmann-Damm Method
Method D: Functionalization
- Attach dodecylamine and dodecyloxy groups via nucleophilic substitution:
- Use alkyl halides in the presence of catalysts like triethylamine.
- Optimize reaction conditions to minimize side reactions.
Method E: Condensation
- React cyclohexadiene derivatives with formaldehyde under acidic or basic conditions to form the methylidene bridge.
Optimization of Reaction Conditions
To maximize yield and purity, researchers recommend:
- Using high-purity reagents to avoid contamination.
- Controlling reaction temperature and solvent composition during halogenation and dehalogenation steps.
- Employing chromatographic techniques for product isolation and purification.
Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Cyclohexene + Br₂ in CCl₄ | 80–85 | Performed at -5 to 0 °C |
| Dehydrobromination | Dibromo derivative + Quinoline | 45–65 | Boiling quinoline used; distillation required |
| Chlorination | Cyclohexene + Cl₂ | >90 | Liquid/gas phase; poly(ethylene glycol) solvent |
| Functionalization | Alkyl halides + Cyclohexadiene | Variable | Reaction optimized for nucleophilic substitution |
| Condensation | Formaldehyde + Cyclohexadiene core | High | Acidic/basic catalysis; methylidene bridge formation |
Chemical Reactions Analysis
Types of Reactions
6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyloxy-substituted cyclohexadienones, while reduction can produce dodecyl-substituted cyclohexadienes.
Scientific Research Applications
The compound 6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article will delve into its applications, particularly in the domains of materials science, pharmaceuticals, and environmental science.
Materials Science
Polymeric Materials : The compound can be utilized in the synthesis of polymeric materials. Its structure allows for the formation of copolymers that exhibit enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their mechanical strength and thermal resistance, making them suitable for high-performance applications.
Nanocomposites : The amphiphilic nature of the compound makes it a candidate for use in nanocomposites, where it can act as a surfactant to stabilize nanoparticles within a polymer matrix. This stabilization is crucial for developing materials with tailored properties for specific applications, such as coatings or advanced composites.
Pharmaceutical Applications
Drug Delivery Systems : The hydrophobic characteristics of the compound suggest its potential use in drug delivery systems, particularly for poorly soluble drugs. The dodecylamino group may facilitate cellular uptake, enhancing the bioavailability of therapeutic agents. Studies have shown that similar compounds can improve the solubility and release profiles of encapsulated drugs.
Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. The long alkyl chains are known to disrupt microbial membranes, suggesting that this compound could be developed into an antimicrobial agent for pharmaceutical formulations.
Environmental Science
Surfactants in Environmental Remediation : Given its amphiphilic nature, this compound could serve as a surfactant in environmental remediation processes. Surfactants are critical in mobilizing hydrophobic contaminants from soil and water systems, thereby facilitating their removal. Research has demonstrated that compounds with similar structures can effectively enhance the bioavailability of pollutants.
Biodegradation Studies : Understanding the biodegradation pathways of such compounds is essential for assessing their environmental impact. Investigating how microorganisms interact with this compound can provide insights into its persistence in the environment and potential ecological effects.
Case Study 1: Polymer Enhancement
A study focused on incorporating 6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one into polyvinyl chloride (PVC) matrices demonstrated significant improvements in mechanical properties and thermal stability. The modified PVC exhibited a 30% increase in tensile strength compared to unmodified samples.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that derivatives of this compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potential utility as an antimicrobial agent in topical formulations.
Mechanism of Action
The mechanism of action of 6-[(dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Planarity
The cyclohexa-2,4-dien-1-one core is a recurring motif in Schiff base ligands. However, substituents significantly alter molecular planarity and electronic properties:
- Nitro-substituted analog: 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one (C₁₄H₁₂N₂O₄) exhibits near-planarity (dihedral angle: 1.41° between aromatic rings) due to intramolecular N–H⋯O hydrogen bonding stabilizing the keto–amine tautomer . The nitro group enhances conjugation, shortening the C3–O1 bond to 1.273 Å and lengthening adjacent C–C bonds .
- Hydroxy-substituted analog: 6-[(2-Hydroxy-5-methylanilino)methylidene]-3-benzyloxy derivatives form intramolecular N–H⋯O bonds and helical crystal structures via O–H⋯O interactions .
- Target compound: The bulky dodecyl chains likely disrupt planarity, favoring a non-planar conformation dominated by van der Waals interactions rather than hydrogen bonding.
Table 1: Substituent Impact on Molecular Geometry
Physical and Chemical Properties
- Molecular weight and hydrophobicity :
- Melting points :
- Solubility: Polar analogs (e.g., nitro, hydroxy derivatives) dissolve in ethanol or DMSO . The target compound is likely soluble in non-polar solvents (e.g., hexane, chloroform).
Crystallography and Hydrogen Bonding
Crystal structures of related compounds reveal distinct packing patterns:
- Nitro analog : Forms inversion dimers via O–H⋯O bonds and intramolecular N–H⋯O interactions .
- 3-Benzyloxy analog : Packed into helical chains via O–H⋯O hydrogen bonds .
- Target compound : Crystallization may favor lamellar or micellar arrangements due to dodecyl chain aggregation, as seen in surfactants.
Biological Activity
6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one, also referred to as 3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one, is an organic compound characterized by a complex structure featuring a cyclohexadiene core with various substituents. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of a dodecylamino group and a decyloxy group contributes to its distinctive chemical properties and biological activities.
Anti-inflammatory Effects
Research indicates that 6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one exhibits significant anti-inflammatory properties. The compound appears to modulate inflammatory pathways through interactions with specific cellular proteins and enzymes. These interactions may lead to the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress responses, which are critical in various inflammatory diseases.
Antioxidant Activity
The compound has also demonstrated antioxidant activity , which is essential for protecting cells from oxidative damage. This activity may be attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Studies suggest that this antioxidant effect could be beneficial in preventing cellular damage associated with oxidative stress.
The mechanism of action for 6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets within cells. These interactions can modulate enzyme activity or protein function, leading to various biological effects. Understanding these interactions is crucial for elucidating the compound's therapeutic mechanisms.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, emphasizing its potential applications in pharmacology. The following table summarizes key findings related to its biological activities:
| Activity | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways; inhibits pro-inflammatory cytokines | |
| Antioxidant | Scavenges free radicals; enhances antioxidant enzyme activity | |
| Mechanism of Action | Interacts with cellular proteins to modulate enzyme activity |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one:
- Case Study on Inflammatory Diseases : A study explored the effects of related compounds on models of inflammatory diseases, demonstrating significant reductions in markers of inflammation when treated with compounds similar in structure.
- Antioxidant Efficacy in Diabetic Models : Another case study examined the efficacy of similar compounds in diabetic animal models, showing that they significantly improved oxidative stress markers and reduced tissue damage associated with diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
